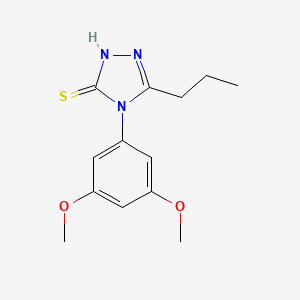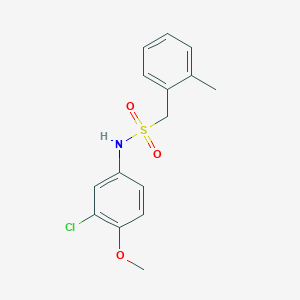![molecular formula C14H10ClNO4 B4812100 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B4812100.png)
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Descripción general
Descripción
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone is an aromatic ether compound known for its unique chemical structure and properties It features a phenyl ring substituted with a 2-chloro-6-nitrophenoxy group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone typically involves the reaction of 2-chloro-6-nitrophenol with 4-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromine-substituted acetophenone, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-[4-(2-Amino-6-nitrophenoxy)phenyl]ethanone.
Substitution: this compound derivatives with substituted groups.
Oxidation: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]acetic acid.
Aplicaciones Científicas De Investigación
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents can influence its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an ethanone moiety.
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.
Uniqueness: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and chloro substituents makes it a versatile intermediate for further chemical modifications.
Propiedades
IUPAC Name |
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9(17)10-5-7-11(8-6-10)20-14-12(15)3-2-4-13(14)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENKYFYCRUUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-ethoxyethoxy)phenyl]butanamide](/img/structure/B4812035.png)
![1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4812039.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4812049.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4812061.png)
![2-(2-fluorophenyl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B4812064.png)


![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4812075.png)
![1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B4812088.png)


![2-Methyl-8-[3-(4-propan-2-ylphenoxy)propoxy]quinoline](/img/structure/B4812110.png)
![N-(4-methylbenzyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4812112.png)
![1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4812114.png)
